molecular formula C10H14N4O B14848559 1-(4,6-Dimethyl-pyrimidin-2-YL)-piperazin-2-one

1-(4,6-Dimethyl-pyrimidin-2-YL)-piperazin-2-one

Cat. No.: B14848559
M. Wt: 206.24 g/mol
InChI Key: GAMLEFJSEFGALU-UHFFFAOYSA-N
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Description

1-(4,6-Dimethyl-pyrimidin-2-YL)-piperazin-2-one is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethyl-pyrimidin-2-YL)-piperazin-2-one typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethyl-pyrimidin-2-YL)-piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(4,6-Dimethyl-pyrimidin-2-YL)-piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethyl-pyrimidin-2-YL)-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A sulfonamide antibiotic with a similar pyrimidine structure.

    Sulfadoxine: Another sulfonamide antibiotic with a pyrimidine ring.

    2-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(4,6-dimethyl pyrimidin-2-yl)hydrazine: A compound with antimicrobial properties.

Uniqueness

1-(4,6-Dimethyl-pyrimidin-2-YL)-piperazin-2-one is unique due to its specific combination of a pyrimidine and piperazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)piperazin-2-one

InChI

InChI=1S/C10H14N4O/c1-7-5-8(2)13-10(12-7)14-4-3-11-6-9(14)15/h5,11H,3-4,6H2,1-2H3

InChI Key

GAMLEFJSEFGALU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCNCC2=O)C

Origin of Product

United States

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